![molecular formula C15H23BN2O3 B14784333 N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B14784333.png)
N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide: is an organic compound that features a pyridine ring substituted with a boronate ester and a propanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide typically involves the following steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 6-methyl-3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Amidation Reaction: The resulting boronate ester is then subjected to an amidation reaction with propanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The boronate ester group in the compound can undergo Suzuki-Miyaura coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide for hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Coupling Products: Resulting from Suzuki-Miyaura reactions.
Boronic Acids: Formed from hydrolysis of the boronate ester.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules through coupling reactions.
Catalysis: It can serve as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Bioconjugation: It can be used to attach biomolecules to surfaces or other molecules through boronate ester chemistry.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide exerts its effects depends on the specific application. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boronate ester acts as a nucleophile, while the halide acts as an electrophile, leading to the formation of the desired product.
Comparaison Avec Des Composés Similaires
- 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and potential applications compared to other boronate esters. Its combination of a boronate ester and an amide group makes it versatile for various synthetic and research applications.
Propriétés
Formule moléculaire |
C15H23BN2O3 |
|---|---|
Poids moléculaire |
290.17 g/mol |
Nom IUPAC |
N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C15H23BN2O3/c1-7-12(19)18-13-11(9-8-10(2)17-13)16-20-14(3,4)15(5,6)21-16/h8-9H,7H2,1-6H3,(H,17,18,19) |
Clé InChI |
MRDIWAOJBHRTHI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


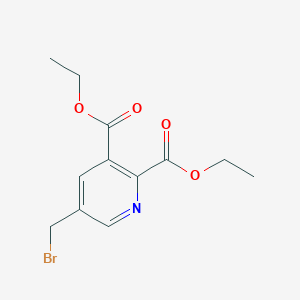
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14784271.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide](/img/structure/B14784274.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-azido-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14784275.png)
![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)
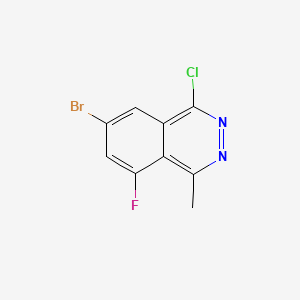

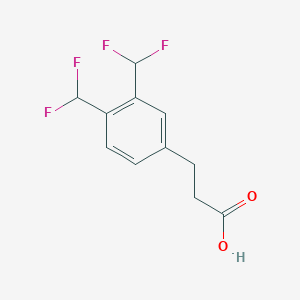

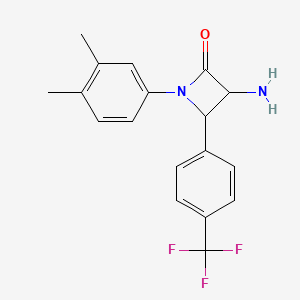


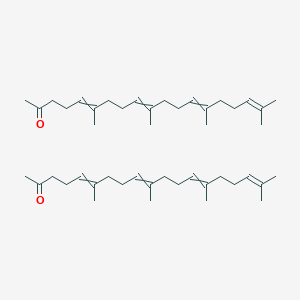
![2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14784339.png)
